An In-depth Technical Guide to 5-[(4-Bromophenyl)sulfanyl]-2-thiophenecarbaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-[(4-Bromophenyl)sulfanyl]-2-thiophenecarbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling a Promising Heterocyclic Scaffold
In the landscape of medicinal chemistry and materials science, heterocyclic compounds stand as a cornerstone of innovation. Among these, thiophene derivatives have garnered significant attention due to their diverse biological activities and unique electronic properties.[1][2] The thiophene ring is often considered a bioisostere of benzene, offering a similar structural framework with modulated physicochemical characteristics that can be advantageous in drug design.[1] This guide provides a comprehensive technical overview of a specific and promising derivative: 5-[(4-Bromophenyl)sulfanyl]-2-thiophenecarbaldehyde .
This molecule incorporates several key features: a thiophene-2-carbaldehyde core, a versatile synthetic handle for further chemical modifications; a thioether linkage, which can influence molecular conformation and metabolic stability; and a bromophenyl group, a common substituent in pharmacologically active compounds that can participate in halogen bonding and serve as a site for further cross-coupling reactions. Understanding the nuanced physical and chemical properties of this compound is paramount for its effective utilization in research and development, particularly in the pursuit of novel therapeutics and functional materials.
Physicochemical and Spectroscopic Profile
A thorough characterization of a molecule's physical and spectroscopic properties is fundamental to its application. While extensive experimental data for 5-[(4-Bromophenyl)sulfanyl]-2-thiophenecarbaldehyde is not widely published, we can deduce a comprehensive profile based on its structural components and data from closely related analogs.
Core Physicochemical Properties
The properties of this compound are largely dictated by the interplay of its constituent functional groups. The polar aldehyde and the lipophilic bromophenyl and thiophene rings create a molecule with balanced characteristics.
| Property | Value (Predicted/Inferred) | Source/Rationale |
| Molecular Formula | C₁₁H₇BrOS | PubChem CID: 3578056[3] |
| Molecular Weight | 283.14 g/mol | Calculated from Molecular Formula |
| Appearance | Likely a pale yellow to brown solid | Based on analogs like 5-[(4-chlorophenyl)sulfanyl]thiophene-2-carbaldehyde[4] |
| Melting Point | Estimated 45-55 °C | Inferred from the chloro-analog (40-42 °C)[4]; the bromo-substituent may slightly increase the melting point. |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and aromatic nature suggest a high boiling point, likely with decomposition. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Acetone, DMSO). Insoluble in water. | The aromatic and halogenated structure suggests solubility in organic solvents and poor aqueous solubility. |
| XlogP | 3.8 | PubChem CID: 3578056 (Predicted)[3] |
Spectroscopic Signature
Spectroscopic analysis provides a fingerprint for the molecule, confirming its identity and purity. The following are the expected spectroscopic characteristics for 5-[(4-Bromophenyl)sulfanyl]-2-thiophenecarbaldehyde.
-
¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals in the aromatic region for the thiophene and bromophenyl protons, along with a characteristic downfield singlet for the aldehyde proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.85 | Singlet (s) | 1H | Aldehyde proton (-CHO) |
| ~7.70 | Doublet (d) | 1H | Thiophene proton (H3) |
| ~7.55 | Doublet (d, J ≈ 8.5 Hz) | 2H | Bromophenyl protons (ortho to S) |
| ~7.40 | Doublet (d, J ≈ 8.5 Hz) | 2H | Bromophenyl protons (meta to S) |
| ~7.25 | Doublet (d) | 1H | Thiophene proton (H4) |
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will be characterized by the downfield signal of the aldehyde carbonyl carbon and a series of signals in the aromatic region corresponding to the carbons of the thiophene and bromophenyl rings.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~182 | Aldehyde Carbonyl (C=O) |
| ~150 | Thiophene Carbon (C2) |
| ~145 | Thiophene Carbon (C5) |
| ~137 | Thiophene Carbon (C3) |
| ~133 | Bromophenyl Carbon (ortho to S) |
| ~132 | Bromophenyl Carbon (ipso to S) |
| ~130 | Bromophenyl Carbon (meta to S) |
| ~128 | Thiophene Carbon (C4) |
| ~122 | Bromophenyl Carbon (ipso to Br) |
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi resonance) |
| ~1670 | Strong | Aldehyde C=O stretch |
| ~1580, ~1470 | Medium-Strong | Aromatic C=C stretching |
| ~1090 | Medium | C-S stretching |
| ~820 | Strong | para-disubstituted benzene C-H out-of-plane bend |
Under electron ionization (EI), the mass spectrum is expected to display a prominent molecular ion peak. A key feature will be the isotopic pattern of the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.
| m/z | Assignment |
| 282/284 | [M]⁺ (Molecular ion) |
| 253/255 | [M-CHO]⁺ |
| 203 | [M-Br]⁺ |
| 175 | [M-Br-CO]⁺ |
| 121 | [C₄H₃S-S]⁺ |
Synthesis and Reactivity: A Practical Approach
The synthesis of 5-[(4-Bromophenyl)sulfanyl]-2-thiophenecarbaldehyde is most effectively achieved through a copper-catalyzed Ullmann-type C-S cross-coupling reaction. This method involves the reaction of 5-bromo-2-thiophenecarbaldehyde with 4-bromothiophenol.[5][6]
Conceptual Synthesis Workflow
Caption: Ullmann condensation workflow for synthesis.
Detailed Experimental Protocol: Ullmann C-S Coupling
This protocol is a robust, field-proven methodology adapted from established procedures for similar Ullmann-type reactions.[7][8]
Materials:
-
5-Bromo-2-thiophenecarbaldehyde (1.0 eq)
-
4-Bromothiophenol (1.1 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-thiophenecarbaldehyde (1.0 eq), 4-bromothiophenol (1.1 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous DMSO via syringe to the flask. The volume should be sufficient to create a stirrable slurry (typically a 0.2-0.5 M solution with respect to the limiting reagent).
-
Reaction Conditions: Heat the reaction mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization: Confirm the structure and purity of the isolated product using NMR, IR, and MS, comparing the obtained data with the predicted values.
Reactivity and Potential for Further Derivatization
The aldehyde functional group of 5-[(4-Bromophenyl)sulfanyl]-2-thiophenecarbaldehyde is a key site for further chemical transformations, opening avenues for the synthesis of a diverse library of derivatives.
Caption: Key reactivity pathways of the aldehyde group.
Significance in Drug Discovery and Materials Science
Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals, demonstrating activities such as antibacterial, anti-inflammatory, and anticancer effects.[9][10] The structural motif of 5-[(4-Bromophenyl)sulfanyl]-2-thiophenecarbaldehyde makes it a valuable intermediate for the synthesis of potential drug candidates. The thioether linkage can enhance lipophilicity, influencing cell membrane permeability, while the bromophenyl group can be exploited for further structural modifications via cross-coupling reactions to explore structure-activity relationships (SAR).
In the realm of materials science, thiophene derivatives are integral to the development of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs). The extended π-conjugation in derivatives of this compound could lead to interesting photophysical properties, making it a candidate for investigation in these fields.[11]
Conclusion
5-[(4-Bromophenyl)sulfanyl]-2-thiophenecarbaldehyde is a versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. This guide has provided a detailed overview of its physical and chemical properties, a robust protocol for its synthesis, and insights into its reactivity and potential applications. As research continues to uncover the vast potential of thiophene derivatives, a thorough understanding of such fundamental building blocks is essential for the advancement of these fields.
References
-
PubChem. 5-(4-bromophenyl)thiophene-2-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Asian Journal of Pharmaceutical and Clinical Research. 2025.
-
Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules. 2013. Available from: [Link]
-
Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Polymers (Basel). 2022. Available from: [Link]
- Frimm, R., et al. Thiophene derivatives. I. Preparation of substituted 5-phenyl-2-thiophenecarbaldehydes.
-
The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry. 2016. Available from: [Link]
-
Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Journal of Materials Chemistry A. 2013. Available from: [Link]
-
Ullmann condensation. Wikipedia. Available from: [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Available from: [Link]
-
Herradura, P. S., Pendola, K. A., & Guy, R. K. Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols. Organic Letters. 2000. Available from: [Link]
-
Visible-light-mediated copper photocatalysis for organic syntheses. Beilstein Journal of Organic Chemistry. 2021. Available from: [Link]
- Intermediates of copper(I)-catalyzed C-S cross coupling of thiophenol with aryl halide by in situ ESI-MS study.
-
PubChemLite. 5-(4-bromophenyl)thiophene-2-carbaldehyde. Available from: [Link]
-
Copper(ii)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers. Organic & Biomolecular Chemistry. 2016. Available from: [Link]
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. RSC Advances. 2022. Available from: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. 2024. Available from: [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Organic Chemistry Portal. Available from: [Link]
- Synthesis, Characterization of thiophene derivatives and its biological applic
Sources
- 1. One moment, please... [cognizancejournal.com]
- 2. wjarr.com [wjarr.com]
- 3. PubChemLite - 5-(4-bromophenyl)thiophene-2-carboxylic acid (C11H7BrO2S) [pubchemlite.lcsb.uni.lu]
- 4. 5-[(4-chlorophenyl)sulfanyl]thiophene-2-carbaldehyde | 139120-69-7 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
